Technical Whitepaper: (S)-(+)-1-(4-Chlorophenyl)ethyl Isothiocyanate
Technical Whitepaper: (S)-(+)-1-(4-Chlorophenyl)ethyl Isothiocyanate
This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It synthesizes available chemical data, mechanistic insights, and practical protocols.
CAS Registry Number: 737000-81-6
Chemical Formula: C
Executive Summary
(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate is a specialized chiral building block and derivatizing agent used primarily in the resolution of chiral amines and the synthesis of enantiopure thiourea-based organocatalysts. Characterized by its rigid benzylic stereocenter and the highly electrophilic isothiocyanate (-N=C=S) moiety, this compound serves as a critical probe for determining enantiomeric purity via NMR and HPLC. This guide details its physicochemical profile, synthetic pathways preserving chiral integrity, and mechanistic applications in drug discovery.
Physicochemical Profile & Identification
Structural Characteristics
The compound features a 4-chlorophenyl group attached to a chiral ethyl backbone, terminated by an isothiocyanate group. The (S)-configuration at the benzylic carbon is sterically protected, ensuring high configurational stability during nucleophilic derivatization reactions.
| Property | Data / Characteristic | Note |
| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure.[1] |
| Chirality | (S)-enantiomer | Dextrorotatory (+). |
| Boiling Point | ~115–125 °C at 0.6 mmHg | Estimated based on fluoro-analog (109°C/0.6mmHg). |
| Density | ~1.20 g/cm³ | Estimated relative to 4-F analog (1.165 g/cm³). |
| Solubility | Soluble in CH | Hydrolyzes in aqueous media. |
Spectroscopic Validation
To validate the identity and purity of the compound, researchers should verify the following spectral signatures:
-
IR Spectroscopy: The most diagnostic feature is the strong, broad absorption band of the isothiocyanate cumulated double bond system (
) at 2050–2200 cm . -
H NMR (CDCl
): Look for the benzylic methine proton (quartet) at approximately 4.8–5.0 ppm, coupled to the methyl doublet at 1.6–1.7 ppm. The aromatic protons will appear as a characteristic AA'BB' system due to the para-chloro substitution.
Synthetic Routes & Chiral Integrity
The synthesis of (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate must prioritize the retention of the stereocenter. The starting material is invariably (S)-1-(4-chlorophenyl)ethylamine .
Method A: Thiophosgene Protocol (Classical)
This method offers the highest yields but requires stringent safety protocols due to the toxicity of thiophosgene.
-
Biphasic System: The chiral amine is dissolved in dichloromethane (DCM) and layered with an aqueous saturated NaHCO
solution. -
Addition: Thiophosgene (CSCl
) is added dropwise at 0°C. -
Mechanism: The amine attacks the thiophosgene to form a thiocarbamoyl chloride intermediate, which eliminates HCl to yield the isothiocyanate.
-
Chiral Integrity: This pathway proceeds with retention of configuration as the reaction occurs at the nitrogen, not the chiral carbon.
Method B: Dithiocarbamate Desulfurization (Green Alternative)
A "one-pot" method avoiding thiophosgene, utilizing Carbon Disulfide (CS
Figure 1: Synthetic pathway from chiral amine to isothiocyanate via dithiocarbamate intermediate.
Reactivity & Mechanistic Insights
The isothiocyanate carbon is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and thiols. In the context of drug development, its reaction with amines to form thioureas is the most critical application.
Mechanism of Derivatization
When (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate reacts with a racemic amine (R/S-Amine), it forms a pair of diastereomeric thioureas .
-
Reaction Type: Nucleophilic Addition.
-
Outcome: The (S)-ITC + (R)-Amine forms the (S,R)-Thiourea, while (S)-ITC + (S)-Amine forms the (S,S)-Thiourea.
-
Differentiation: Unlike enantiomers, these diastereomers have distinct physical properties (NMR shifts, HPLC retention times), allowing for the quantification of the amine's enantiomeric excess (ee).
Figure 2: Mechanism of Chiral Derivatization forming diastereomeric thioureas.
Applications in Chiral Resolution
Chiral Derivatizing Agent (CDA)
This compound is superior to standard phenyl isothiocyanate because the chiral ethyl group introduces a strong steric bias close to the reaction center.
-
NMR Analysis: The resulting thioureas often show distinct chemical shifts for the methine proton in
H NMR or the thiocarbonyl carbon in C NMR, allowing integration of peaks to calculate ee. -
HPLC Separation: The diastereomers can be separated on achiral silica columns (normal phase) or C18 columns (reversed phase), avoiding the need for expensive chiral stationary phases.
Building Block for Organocatalysts
The thiourea derivatives synthesized from this ITC are often explored as hydrogen-bonding organocatalysts. The electron-withdrawing 4-chlorophenyl group enhances the acidity of the thiourea N-H bonds, increasing their ability to activate substrates (e.g., nitroolefins, imines) in asymmetric synthesis.
Handling, Stability & Safety
Storage Protocol
-
Temperature: Store at 2–8°C .
-
Atmosphere: Hygroscopic and moisture-sensitive.[2] Must be stored under Argon or Nitrogen .
-
Container: Tightly sealed glass vials with PTFE-lined caps to prevent hydrolysis to the amine.
Safety Hazards (GHS Classification)
-
Lachrymator: Vapors are extremely irritating to eyes and mucous membranes. Handle only in a functioning fume hood.
-
Skin Sensitizer: May cause allergic skin reactions. Double-gloving (Nitrile) is recommended.
-
Hydrolysis: Reacts with water to release COS (Carbonyl Sulfide) and the corresponding amine.
References
-
National Institutes of Health (NIH) - PubChem. Thiophosgene Compound Summary. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Isothiocyanates. Available at: [Link][3]
-
MDPI. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Available at: [Link][3][4][5][6][7][8]
Sources
- 1. Ethyl thiocyanate - Wikipedia [en.wikipedia.org]
- 2. Ethyl isothiocyanate | 542-85-8 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN107954909A - A kind of method that isothiocyanates is prepared using ethyl chloroformate - Google Patents [patents.google.com]
